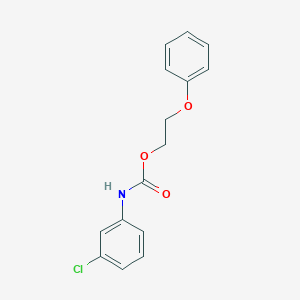

2-phenoxyethyl (3-chlorophenyl)carbamate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-phenoxyethyl (3-chlorophenyl)carbamate, also known as fenoxycarb, is a carbamate insecticide that belongs to the chemical class of N-aryl carbamates. Fenoxycarb is widely used in agriculture and public health to control pests such as mosquitoes, flies, and cockroaches. It is also used in veterinary medicine to control fleas and ticks on pets. The purpose of

Wirkmechanismus

Fenoxycarb acts as a chitin synthesis inhibitor by binding to the chitin synthase enzyme, which is responsible for the synthesis of chitin in insects. Chitin is a major component of the exoskeleton of insects, and its inhibition leads to the disruption of the molting process and the formation of abnormal exoskeletons. Fenoxycarb also affects the reproductive system of insects by inhibiting the synthesis of ecdysone, a hormone that regulates molting and reproduction.

Biochemical and Physiological Effects:

Fenoxycarb has been shown to have low toxicity to mammals, birds, and fish. It is rapidly metabolized and eliminated from the body, which reduces its potential for bioaccumulation. However, 2-phenoxyethyl (3-chlorophenyl)carbamate can have toxic effects on non-target organisms such as bees and beneficial insects, which can have negative impacts on the ecosystem.

Vorteile Und Einschränkungen Für Laborexperimente

Fenoxycarb is a useful tool for studying the physiological and biochemical processes of insects. It can be used to investigate the role of chitin synthesis in insect development and reproduction, as well as the effects of hormone disruption on insect physiology. However, 2-phenoxyethyl (3-chlorophenyl)carbamate has limitations in terms of its specificity and selectivity for different insect species, which can affect the interpretation of experimental results.

Zukünftige Richtungen

There are several future directions for research on 2-phenoxyethyl (3-chlorophenyl)carbamate. One area of research is the development of new formulations and delivery systems that can improve its efficacy and reduce its impact on non-target organisms. Another area of research is the investigation of the molecular mechanisms of 2-phenoxyethyl (3-chlorophenyl)carbamate resistance in insect populations, which can inform the development of new insecticides with different modes of action. Finally, there is a need for more research on the ecological and environmental impacts of 2-phenoxyethyl (3-chlorophenyl)carbamate, particularly on pollinators and other beneficial insects.

Synthesemethoden

Fenoxycarb can be synthesized by reacting 3-chlorophenyl isocyanate with 2-phenoxyethanol in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate carbamate, which is then hydrolyzed to yield 2-phenoxyethyl (3-chlorophenyl)carbamate. The purity of the synthesized 2-phenoxyethyl (3-chlorophenyl)carbamate can be improved by recrystallization from a suitable solvent.

Wissenschaftliche Forschungsanwendungen

Fenoxycarb has been extensively studied for its insecticidal activity against various pests. It has been shown to disrupt the development and reproduction of insects by inhibiting chitin synthesis, which is essential for the formation of their exoskeleton. Fenoxycarb has also been found to have ovicidal and larvicidal activity against mosquitoes, which makes it a promising candidate for controlling mosquito-borne diseases such as malaria and dengue fever. In addition, 2-phenoxyethyl (3-chlorophenyl)carbamate has been studied for its potential as a growth regulator in agriculture to control the population of pest insects.

Eigenschaften

IUPAC Name |

2-phenoxyethyl N-(3-chlorophenyl)carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO3/c16-12-5-4-6-13(11-12)17-15(18)20-10-9-19-14-7-2-1-3-8-14/h1-8,11H,9-10H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MDYMNLXBTXRUGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OCCOC(=O)NC2=CC(=CC=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.6 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47198539 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-Phenoxyethyl (3-chlorophenyl)carbamate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-bicyclo[2.2.1]hept-2-yl-2,6-dimethylmorpholine](/img/structure/B5091516.png)

![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-4-butoxybenzamide](/img/structure/B5091523.png)

![4-{[3-(1,3-benzodioxol-5-yl)-1-phenyl-1H-pyrazol-4-yl]methyl}thiomorpholine](/img/structure/B5091531.png)

![1-[3-(4-chlorophenoxy)propyl]-3-methyl-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5091538.png)

![6-(benzylamino)-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5091541.png)

![N-[4-(3,4-dihydro-1(2H)-quinolinylsulfonyl)phenyl]-N'-(3-methylphenyl)thiourea](/img/structure/B5091547.png)

![3-chloro-N-(4-hydroxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5091590.png)

![N,N'-1,2-ethanediylbis[N-(2-methylphenyl)acetamide]](/img/structure/B5091596.png)